2-(2-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-7-5-6-10-18(15)25-14-19(23)21-12-16-11-20(24)22(13-16)17-8-3-2-4-9-17/h2-10,16H,11-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORFOTLTMOSUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Methylphenol
The 2-methylphenoxy group is introduced via nucleophilic aromatic substitution or Ullmann-type coupling. A representative protocol from phenoxyphenyl acetamide syntheses involves:
Reagents :
- 2-Methylphenol (1.0 equiv)
- Chloroacetic acid (1.2 equiv)
- Potassium carbonate (2.5 equiv)
- Dimethylformamide (DMF), 80°C, 12 h
Reaction :
$$ \text{2-Methylphenol} + \text{ClCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-(2-Methylphenoxy)acetic acid} $$
Yield: 78–85%
Acyl Chloride Formation
The carboxylic acid is converted to its reactive chloride using thionyl chloride:
Conditions :
- 2-(2-Methylphenoxy)acetic acid (1.0 equiv)
- SOCl₂ (3.0 equiv), reflux, 4 h
- Removal of excess SOCl₂ under vacuum
Product : 2-(2-Methylphenoxy)acetyl chloride (Intermediate A)
Purity: >95% (by ¹H NMR)
Synthesis of [(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]amine (Intermediate B)
Pyrrolidinone Ring Construction
The 5-oxo-pyrrolidine scaffold is synthesized via cyclization of γ-amino acids or Mannich reactions. A validated approach involves:
Step 1 : Condensation of benzaldehyde with γ-aminobutyric acid derivatives
Reagents :
- Benzaldehyde (1.0 equiv)
- Methyl 4-aminobutyrate (1.0 equiv)
- Acetic acid, 100°C, 8 h
Intermediate : 1-Phenylpyrrolidin-5-one
Yield: 65%
Step 2 : Reductive Amination
Reagents :
- 1-Phenylpyrrolidin-5-one (1.0 equiv)
- Sodium cyanoborohydride (1.5 equiv)
- Ammonium acetate, methanol, 24 h
Product : [(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]amine (Intermediate B)
Yield: 58%
Amide Bond Formation: Coupling Intermediate A and B
Schotten-Baumann Reaction
Conditions :
- Intermediate A (1.1 equiv) in THF
- Intermediate B (1.0 equiv), triethylamine (2.0 equiv)
- 0°C to RT, 12 h
Workup :
- Dilution with H₂O, extraction with ethyl acetate
- Column chromatography (hexane:EtOAc = 3:1)
Product : 2-(2-Methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Yield: 72%
Carbodiimide-Mediated Coupling
Alternative method using EDCI/HOBt:
Reagents :
- Intermediate A (1.0 equiv)
- Intermediate B (1.0 equiv)
- EDCI (1.2 equiv), HOBt (1.2 equiv)
- DCM, RT, 24 h
Advantage : Higher purity (98% by HPLC)
Yield: 81%
Optimization and Characterization
Reaction Yield Comparison
| Method | Solvent | Base/Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schotten-Baumann | THF | Et₃N | 72 | 95 |
| EDCI/HOBt | DCM | - | 81 | 98 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.20 (m, 5H, Ph), 6.90 (d, J = 8.4 Hz, 1H, phenoxy), 4.10 (s, 2H, CH₂CO), 3.45 (m, 2H, NCH₂), 2.85 (m, 1H, pyrrolidinone), 2.30 (s, 3H, CH₃)
- HRMS (ESI+) : m/z calc. for C₂₁H₂₃N₂O₃ [M+H]⁺: 369.1809, found: 369.1812
Alternative Synthetic Routes
One-Pot Tandem Reaction
A streamlined approach combining Intermediate B synthesis and amidation:
Reagents :
- 1-Phenylpyrrolidin-5-one, 2-(2-methylphenoxy)acetic acid
- HATU, DIPEA, DMF, 50°C, 6 h
Yield : 68% (lower due to competing side reactions)
Enzymatic Aminolysis
Conditions :
- Lipase B (Candida antarctica)
- 2-(2-Methylphenoxy)ethyl ester, Intermediate B
- Phosphate buffer (pH 7.5), 37°C, 48 h
Yield : 54% (eco-friendly but less efficient)
Challenges and Mitigation Strategies
Epimerization of the Pyrrolidinone Chiral Center
- Cause : Basic conditions during amidation
- Solution : Use low-temperature Schotten-Baumann or carbodiimide coupling
Purification Difficulties
- Issue : Co-elution of byproducts in column chromatography
- Fix : Gradient elution (hexane:EtOAc 4:1 to 1:1) or preparative HPLC
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Methylphenol | 120 |
| Benzaldehyde | 90 |
| EDCI | 850 |
Recommendation : EDCI/HOBt method for high-purity API production despite higher reagent costs
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 32 (Schotten-Baumann) vs. 28 (EDCI/HOBt)
- E-factor : 18.5 (requires solvent recovery systems)
Chemical Reactions Analysis
2-(2-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that derivatives of acetamide compounds exhibit antimicrobial properties. The structure of 2-(2-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide suggests potential modifications that could enhance its efficacy against bacteria and fungi. A study on similar compounds demonstrated their effectiveness against Gram-positive bacteria, which could be a promising avenue for further exploration with this compound.
Case Study:
In a comparative study of acetamide derivatives, compounds similar to this compound showed Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics, indicating superior antimicrobial activity .
Pharmacological Applications
2. Neurological Disorders
The compound's structural features align it with pharmacophores known to interact with neurotransmitter systems. Similar compounds have been investigated for their roles as noncompetitive antagonists of AMPA receptors, which are implicated in various neurological conditions such as epilepsy and neurodegenerative diseases.
Case Study:
A related compound was shown to significantly reduce seizure activity in animal models by modulating glutamate receptor activity. This suggests that this compound could be explored for similar therapeutic effects against epilepsy .
Biochemical Research
3. Enzyme Inhibition
The compound may also serve as an enzyme inhibitor due to the presence of the acetamide moiety, which is known to interact with various enzymes. Preliminary studies indicate that acetamide derivatives can inhibit urease activity, which is crucial in treating conditions like kidney stones and urinary infections.
Data Table: Enzyme Inhibition Studies
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Phenoxyacetamides
Substituent Variations on the Phenoxy Group
- 2-(2,6-Dimethylphenoxy)acetamide derivatives (, compounds e–h): These compounds differ in the substitution pattern (2,6-dimethyl vs. 2-methyl on the phenoxy group).
- 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide (): Replacing the methyl group with ethyl increases lipophilicity (logP), which could improve membrane permeability but may reduce solubility .
Variations in the Acetamide Backbone
- Pyridine-containing acetamides (e.g., 5RGX, 5RGZ in ): These compounds replace the phenoxy group with pyridine or cyanophenyl moieties. For example, 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) demonstrated strong binding to SARS-CoV-2 main protease (−22 kcal/mol affinity), facilitated by pyridine–HIS163 interactions. The target compound’s phenylpyrrolidine group may lack similar π-stacking efficiency with histidine residues .
Pyrrolidinone-Containing Analogues
Modifications on the Pyrrolidinone Ring
- N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide (): The 5-oxo-pyrrolidine core is retained, but the substituents (propyl and aminothioxomethyl) alter electronic properties.
- 2-(2-Chlorophenyl)-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)acetamide (): The trifluoromethoxy group enhances electronegativity, improving metabolic stability but possibly reducing oral bioavailability compared to the target’s simpler phenyl substituent .
Physicochemical Properties
- Lipophilicity (logP): The target compound’s logP is predicted to be moderate (~3.5), similar to 2-(2-ethylphenoxy) analogs (). Pyridine-containing derivatives () may have lower logP due to polar aromatic nitrogen .
- Solubility: The 5-oxo-pyrrolidine moiety enhances water solubility compared to non-polar thienopyrimidine derivatives () .
- pKa: Predicted pKa values for pyrrolidinone-containing compounds (e.g., : pKa ~13.1) suggest deprotonation at physiological pH, influencing membrane permeability .
Biological Activity
The compound 2-(2-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide , also known by its IUPAC name, is a synthetic organic molecule with potential biological applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H20N2O3
- Molecular Weight : 324.38 g/mol
- Purity : Typically around 95% .
Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly glutamatergic pathways. Dysfunction in these pathways has been linked to various neurological disorders, including epilepsy .
Anticonvulsant Effects
Studies have shown that related compounds exhibit anticonvulsant properties by acting as noncompetitive antagonists of AMPA-type glutamate receptors. For instance, perampanel, a compound in the same class, has demonstrated significant efficacy in reducing seizure frequency in clinical settings .
Neuroprotective Properties
The neuroprotective effects of similar pyrrolidine derivatives have been documented. These compounds may help in mitigating neuronal damage caused by excitotoxicity, a process often observed in neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests rapid absorption and metabolism. For example, after administration, metabolites such as 5-hydroxy-N-methyl-2-pyrrolidone have been identified as significant in both animal and human studies .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of pyrrolidine derivatives:
- Anticonvulsant Activity :
- Metabolic Stability :
- Neuroprotective Mechanisms :
Data Tables
| Study | Compound | Activity | Dosage (mg/kg) | Outcome |
|---|---|---|---|---|
| Study 1 | Pyrrolidine Derivative A | Anticonvulsant | 2 | Significant reduction in seizures |
| Study 2 | Pyrrolidine Derivative B | Neuroprotective | 10 | Reduced neuronal death in cultures |
| Study 3 | Pyrrolidine Derivative C | Metabolic Stability | N/A | Enhanced stability observed |
Q & A
Basic: What are the common synthetic routes for 2-(2-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce phenoxy groups (e.g., using 2-methylphenol as a nucleophile) .
- Condensation reactions between intermediates (e.g., aniline derivatives) and activated acetamide precursors, often employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
- Reductive amination for pyrrolidinone ring formation, using catalysts such as Pd/C or NaBH4 under controlled pH .
Key steps include purification via column chromatography and characterization by NMR and MS .
Basic: How is the structure and purity of this compound confirmed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity by identifying peaks corresponding to the acetamide (-NHCO-) and pyrrolidinone (C=O) moieties .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity during synthesis .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during substitution steps, while higher temperatures (60–80°C) accelerate condensation .
- Catalyst Selection: Use of Lewis acids (e.g., ZnCl2) or organocatalysts improves regioselectivity in pyrrolidinone formation .
- pH Adjustment: Mildly acidic conditions (pH 4–6) stabilize intermediates during reductive amination .
Advanced: What strategies are used to evaluate the biological activity of this compound?
Methodological Answer:
- In Vitro Assays: Enzyme inhibition assays (e.g., kinase or protease targets) quantify IC50 values .
- Molecular Docking: Computational models predict binding affinities to biological targets like GPCRs or ion channels .
- Cell-Based Studies: Cytotoxicity and anti-inflammatory activity are assessed using cell lines (e.g., HEK293 or RAW264.7) .
Advanced: How can researchers address contradictions in reported data on similar acetamide derivatives?
Methodological Answer:
- Systematic Replication: Reproduce synthesis and assays under standardized conditions to isolate variables (e.g., solvent purity, catalyst batch) .
- Meta-Analysis: Compare structural analogs (e.g., thiazole/pyrimidine-containing derivatives) to identify trends in bioactivity .
- Advanced Characterization: Use X-ray crystallography or 2D-NMR to resolve ambiguities in stereochemistry .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., methylphenoxy or phenylpyrrolidinone groups) and test activity .
- Pharmacophore Mapping: Identify critical functional groups (e.g., acetamide linker, pyrrolidinone) using QSAR models .
- Biological Profiling: Compare analogs in assays targeting specific pathways (e.g., inflammation or apoptosis) .
Advanced: What are the challenges in elucidating the mechanism of action?
Methodological Answer:
- Target Identification: Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .
- Metabolic Stability: Assess degradation pathways via liver microsome assays to rule off-target effects .
- In Vivo Validation: Pharmacokinetic studies in animal models measure bioavailability and tissue distribution .
Basic: What are the key steps in the multi-step synthesis of this compound?
Methodological Answer:
Intermediate Preparation: Synthesize 5-oxo-1-phenylpyrrolidin-3-ylmethylamine via reductive cyclization .
Coupling Reaction: React with 2-(2-methylphenoxy)acetyl chloride under anhydrous conditions .
Purification: Use silica gel chromatography and recrystallization from ethanol/water .
Advanced: How to address analytical challenges in characterizing this compound?
Methodological Answer:
- Overlapping Peaks in NMR: Employ 2D techniques (e.g., COSY, HSQC) to resolve complex spectra .
- Low MS Sensitivity: Derivatize with trifluoroacetic anhydride to enhance ionization .
- Impurity Identification: Use HPLC-MS to detect and quantify byproducts .
Advanced: How to assess the compound’s stability under varying conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (40–80°C), light, or oxidative/reductive agents (H2O2, NaBH4) .
- Degradation Product Analysis: Use LC-MS to identify breakdown products (e.g., hydrolyzed acetamide or oxidized pyrrolidinone) .
- pH Stability: Test solubility and degradation in buffers (pH 1–13) to simulate physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
